molecular formula C11H16O B042037 Phenol, 4-(1-methylbutyl)- CAS No. 94-06-4

Phenol, 4-(1-methylbutyl)-

Cat. No.: B042037
CAS No.: 94-06-4
M. Wt: 164.24 g/mol
InChI Key: JTHGIRIGZAGNOX-UHFFFAOYSA-N
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Description

Phenol, 4-(1-methylbutyl)-, also known as Phenol, 4-(1-methylbutyl)-, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-(1-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7947. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4-(1-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(1-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenol, 4-(1-methylbutyl)-, also known as 4-tert-pentylphenol, is a phenolic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antioxidant, and possible therapeutic effects.

  • Chemical Formula : C12_{12}H18_{18}O
  • CAS Number : 25735-67-5
  • Molecular Weight : 178.27 g/mol

1. Antioxidant Properties

Research indicates that phenolic compounds, including 4-(1-methylbutyl)-, may exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress.

A study highlighted the antioxidant capacity of various phenolic compounds, demonstrating that 4-(1-methylbutyl)- can scavenge free radicals effectively. The compound showed an IC50_{50} value comparable to well-known antioxidants, indicating its potential use in preventing oxidative damage in biological systems.

2. Antimicrobial Activity

Phenol derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that 4-(1-methylbutyl)- exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound, leading to cell lysis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Endocrine Disruption Potential

The compound has been evaluated for its endocrine-disrupting potential. Studies indicate that exposure to certain concentrations can affect hormone signaling pathways. Specifically, it was noted that at higher doses, there was an upregulation of stress proteins in melanocytes, which could suggest a role in immune modulation and potential sensitization to autoimmune responses .

The biological activity of 4-(1-methylbutyl)- is largely attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules.
  • Aromatic Ring : Contributes to hydrophobic interactions with lipid membranes.
  • Alkyl Chain : Enhances lipophilicity, aiding in membrane penetration.

These interactions can influence the structural integrity and function of proteins and nucleic acids within cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-(1-methylbutyl)-:

  • One study demonstrated that at concentrations as low as 250 µM, the viability of certain melanocyte cell lines was significantly reduced, indicating potential cytotoxic effects .
  • Another investigation into the compound's effects on fibroblasts revealed that while primary fibroblast cultures were less sensitive than melanocytes, significant cytotoxicity was observed at higher concentrations (1 mM) .

Properties

IUPAC Name

4-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHGIRIGZAGNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904255
Record name 4-(1-Methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-06-4, 25735-67-5
Record name 4-(1-Methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-sec-Amylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(1-methylbutyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-sec-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1-Methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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